N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The structure is further modified with a cinnamamide group linked to a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-17-10-12-20(29-2)22-23(17)30-24(26-22)27(16-19-9-6-14-25-15-19)21(28)13-11-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMIDKBVKKGCGV-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.52 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a cinnamide group.
Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. It has demonstrated:
- Potency : Exhibits an EC50 value of approximately 1.3 µM at the human M4 receptor.
- Efficacy : Shows a significant leftward shift in the agonist concentration-response curve (14.6-fold), indicating enhanced receptor activation in the presence of an agonist .
Anticancer Activity
In preliminary studies, compounds related to this structure have shown promising anticancer properties. For instance, modifications to the benzothiazole core have led to enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges . The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with pyridine and cinnamide | Positive allosteric modulator of M4 receptor |
| ML293 | Similar benzothiazole core | Positive allosteric modulator of muscarinic receptors |
| 4-Methoxybenzothiazole | Benzothiazole without furan or pyridine | Limited receptor activity |
This table highlights how specific modifications influence the biological profile of compounds within this class.
Case Studies and Research Findings
- Positive Allosteric Modulation : A study demonstrated that ML293, closely related to the target compound, exhibited selective modulation of the M4 receptor with favorable pharmacokinetics in vivo, suggesting that similar compounds could have therapeutic applications in neurological disorders .
- Anticancer Potential : Another research effort focused on structurally similar thiazole derivatives revealed significant anticancer activity through mechanisms involving cell cycle disruption and apoptosis induction in cancer cell lines .
- Inflammation and Pain Management : Compounds derived from this structure have also been explored for their anti-inflammatory properties, with some derivatives showing efficacy in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and SAR Trends
The benzothiazole scaffold is critical for activity in M4 positive allosteric modulators (PAMs). Key analogues and their structure-activity relationship (SAR) insights include:
ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)
- Structure : Retains the 4-methoxy-7-methylbenzo[d]thiazole core but substitutes the cinnamamide group with an isonicatinamide moiety.
- Activity : Potent M4 PAM with an EC50 of 1.3 µM and a 14.6-fold leftward shift in the ACh response curve.
- Selectivity : >100-fold selectivity over other mAChR subtypes (M1–M5) .
Compound 21 (4-Pyridyl Analogue)
Compound 23 (2-Pyrazine Analogue)
Inactive Analogues
- Ureas (e.g., Compound 29) : Complete loss of activity upon replacing amide with urea, indicating strict requirements for hydrogen-bonding motifs .
- Benzothiazole Modifications (e.g., Compound 50) : Removal of 4-methoxy and 7-methyl groups abolishes activity, emphasizing their role in receptor interaction .
Table 1: Key Pharmacological Parameters of M4 PAM Analogues
| Compound | EC50 (µM) | %ACh Max | Selectivity (M4 vs. M1–M5) | Clearance (Rat, mL/min/kg) | Brain Penetration (B/P Ratio) |
|---|---|---|---|---|---|
| ML293 | 1.3 | 100 | >100-fold | 11.5 | 0.85 |
| Compound 21 (4-pyridyl) | 1.3 | 65 | Not reported | Not tested | Not tested |
| Compound 23 (2-pyrazine) | 1.1 | <40 | Not reported | Not tested | Not tested |
| Prior M4 PAMs (e.g., VU0467154) | ~1.0 | 100 | Moderate | >100 | <0.3 |
Pharmacokinetic and Brain Penetration Profiles
- ML293 : Exhibits favorable pharmacokinetics (PK) with low rat plasma clearance (11.5 mL/min/kg) and high oral bioavailability. Brain penetration (B/P = 0.85) is superior to earlier M4 PAMs, which showed poor CNS exposure (B/P <0.3) despite similar in vitro potency .
- Role of Plasma Protein Binding : ML293 shows high plasma protein binding (99% bound in humans), yet maintains significant free brain concentrations (~10 µM after oral dosing). This contrasts with structurally distinct M4 PAMs, where high protein binding correlated with reduced efficacy .
- Metabolic Stability : ML293’s low hepatic extraction ratio (0.8 HPV/plasma ratio) suggests minimal first-pass metabolism, a key advantage over earlier compounds .
Hypothetical Comparison with N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
- Cinnamamide vs. Isonicatinamide : The cinnamamide group introduces greater lipophilicity, which may enhance membrane permeability but could increase plasma protein binding, reducing free brain levels.
- However, it could improve metabolic stability by shielding labile sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
